
3-ブロモ-1-プロピル-1,2,5,6-テトラヒドロピリジン
説明
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine (3-BPPT) is a synthetic compound used in laboratory experiments for its unique properties and potential applications in the medical and pharmaceutical fields. It is a nitrogenous heterocyclic compound, with a five-membered ring structure containing four carbon atoms and one nitrogen atom. 3-BPPT is a colorless, water-soluble, and relatively stable compound. It has a low toxicity and is relatively inexpensive to synthesize.
科学的研究の応用
生物活性分子の合成
3-ブロモ-1-プロピル-1,2,5,6-テトラヒドロピリジン: は、生物活性分子の合成における重要な中間体として役立ちます。その構造は、さまざまな生物学的活性を示す複雑な天然物や医薬品の構築において不可欠です。 特に臭素原子は、クロスカップリング反応によるさらなる官能基化のための反応部位を提供します .
薬理学的調査
この化合物は、新しい薬物の開発における薬理学的調査に使用されています。この化合物が属するテトラヒドロピリジン(THP)は、その抗炎症作用と抗癌作用について研究されてきました。 THP環系へのさまざまな置換基の導入は、その薬理学的特性に大きな影響を与えることが示されています .
構造活性相関(SAR)研究
SAR研究は、新しい化合物の薬理学的可能性を理解するために不可欠です。3-ブロモ-1-プロピル-1,2,5,6-テトラヒドロピリジン は、抗炎症剤および抗癌剤の文脈における化学構造と生物活性の関係を解明するのに役立つ誘導体を生成するために改変することができます .
神経化学研究
THPが神経伝達物質と構造的に類似しているため、3-ブロモ-1-プロピル-1,2,5,6-テトラヒドロピリジン は、神経受容体と相互作用するか、または神経化学経路に影響を与える可能性のあるアナログを合成するために、神経化学研究で使用できます。これは、神経障害の新しい治療法につながる可能性があります .
材料科学
材料科学では、この化合物は有機電子材料の合成に使用できます。 臭素原子の存在により、電子デバイスで半導体または導体として機能するポリマーまたは小分子を生成できます .
ケミカルバイオロジー
ケミカルバイオロジストは、生物学的システムを調査するために3-ブロモ-1-プロピル-1,2,5,6-テトラヒドロピリジン を使用できます。 研究者は、この化合物をより大きな生体分子に組み込むことで、酵素基質相互作用やシグナル伝達経路などの分子レベルで生物学的プロセスを研究できます .
環境化学
この化合物の誘導体は、汚染物質を検出するためのセンサーの開発や、環境修復を支援する材料の合成など、環境化学における役割について調査することができます .
農業化学
農業化学では、3-ブロモ-1-プロピル-1,2,5,6-テトラヒドロピリジン は、新しい殺虫剤または除草剤を作成するために使用できます。 臭素官能基により、害虫や雑草のライフサイクルを破壊する可能性のある化合物の合成が可能になり、より効果的な農業用化学品の開発のための潜在的な道筋を提供します .
作用機序
Target of Action
The primary targets of similar compounds are often receptors or enzymes in the body. These targets play crucial roles in various biological processes, including signal transduction, metabolism, and cell growth .
Mode of Action
The compound might interact with its targets by binding to active sites, causing conformational changes that affect the target’s function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, it might inhibit or activate enzymes, leading to changes in metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might cause changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which are key enzymes in the glycolysis pathway . The compound inhibits these enzymes, leading to a decrease in glycolytic flux and ATP production. This inhibition can result in enhanced cellular ATP depletion and glucose uptake inhibition, particularly in cancer cells .
Cellular Effects
The effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, especially when used in combination with mTOR inhibitors like rapamycin . The compound influences cell function by depleting cellular ATP levels and inhibiting glucose uptake, which can lead to cell death. Additionally, 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine exerts its effects through several mechanisms. It binds to and inhibits hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a reduction in glycolytic flux . This inhibition results in decreased ATP production and increased cellular stress, ultimately inducing apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine change over time. The compound is hydrolyzed by intracellular esterases to 3-bromopyruvate (3-BrPA), which is the active form . The stability and degradation of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, leading to sustained inhibition of glycolysis and ATP depletion .
Dosage Effects in Animal Models
The effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit glycolysis and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm to the animal .
Metabolic Pathways
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is involved in several metabolic pathways, primarily glycolysis. It interacts with enzymes such as hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a decrease in glycolytic flux . The compound also affects metabolic flux and metabolite levels, resulting in altered cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine within cells and tissues are mediated by various transporters and binding proteins. The compound is cell-permeable and can be efficiently taken up by cells . Once inside the cell, it is hydrolyzed to 3-bromopyruvate (3-BrPA), which exerts its biochemical effects. The distribution of the compound within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is primarily in the cytoplasm, where it interacts with glycolytic enzymes . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits glycolysis and induces apoptosis in cancer cells .
特性
IUPAC Name |
5-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-4-8(9)7-10/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQTCQRSCCGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


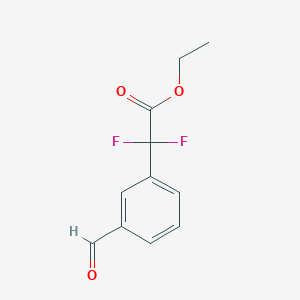
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

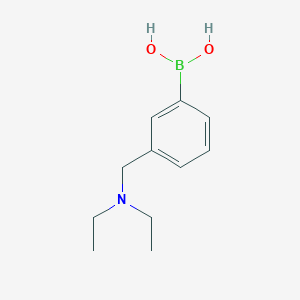
![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
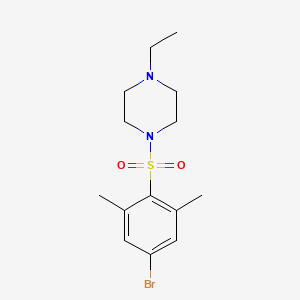
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
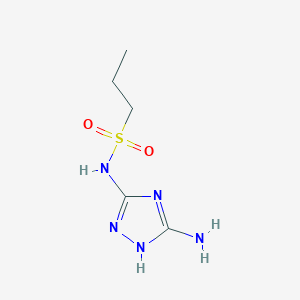
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
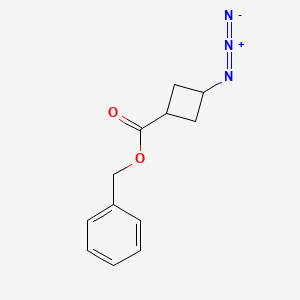
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)
